REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].F[C:8]1[CH:9]=[CH:10][C:11]([N+:15]([O-:17])=[O:16])=[C:12]([CH3:14])[CH:13]=1.[F:18][C:19]([F:25])(C)[C:20]([F:23])([F:22])O>>[N+:15]([C:11]1[CH:10]=[CH:9][C:8]([O:4][CH2:1][C:20]([F:23])([F:22])[CH:19]([F:25])[F:18])=[CH:13][C:12]=1[CH3:14])([O-:17])=[O:16] |f:0.1.2|
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Name
|
|
Quantity
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28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
FC(C(O)(F)F)(C)F
|
Name
|
oily crude product
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)OCC(C(F)F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |